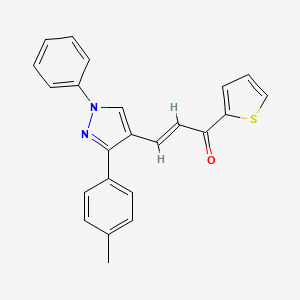

3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one

Description

Properties

IUPAC Name |

(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2OS/c1-17-9-11-18(12-10-17)23-19(13-14-21(26)22-8-5-15-27-22)16-25(24-23)20-6-3-2-4-7-20/h2-16H,1H3/b14-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAGYLOMWQIQEF-BUHFOSPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylacetophenone with phenylhydrazine to form 4-methylphenylhydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the Claisen-Schmidt condensation of the pyrazole derivative with 2-thiophenecarboxaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated ketones.

Substitution: Halogenated derivatives.

Scientific Research Applications

3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) are well-studied for their bioactivity. Key comparisons include:

Table 1: Activity of Chalcone Derivatives

Key Findings :

- Electron-withdrawing groups (e.g., Br, F) on aromatic rings enhance activity by stabilizing the enone system, as seen in compound 2j (IC₅₀ = 4.70 μM) .

- The target compound’s 4-methylphenyl (electron-donating) and 2-thienyl groups likely reduce potency compared to halogenated analogues but may improve metabolic stability .

Pyrazole Hybrid Chalcones

Pyrazole-chalcone hybrids are emerging as anticancer agents. Notable examples:

Table 2: Anticancer Activity of Pyrazole Hybrids

| Compound | Substituents | IC₅₀ (MCF-7, μM) | Tubulin Inhibition (%) | Source |

|---|---|---|---|---|

| 5o (Benzyloxy-phenyl derivative) | 4-Benzyloxy, 4-fluorophenyl | 2.13 | 66.40 | |

| Target Compound | 4-Methylphenyl, 2-thienyl | N/A | N/A |

Key Findings :

- Compound 5o (IC₅₀ = 2.13 μM) demonstrates that electron-withdrawing groups (e.g., fluorine) and hydrogen-bond donors (e.g., hydroxyl) enhance tubulin binding via interactions with residues like ASN 249 and LYS 352 .

Physicochemical and Drug-Likeness Properties

Table 3: Comparative Physicochemical Profiles

| Compound | MW | cLogP | H-bond Donors | H-bond Acceptors | Rotatable Bonds | Source |

|---|---|---|---|---|---|---|

| Target Compound | 394.5 | 4.2 | 0 | 3 | 5 | |

| 5o (Pyrazole-chalcone) | 452.5 | 3.8 | 1 | 5 | 7 | |

| Cardamonin | 270.3 | 2.5 | 2 | 4 | 3 |

Key Findings :

Biological Activity

The compound 3-(3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-YL)-1-(2-thienyl)-2-propen-1-one is a member of the pyrazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazole ring and a thienyl group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of 329.35 g/mol.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit a range of biological activities:

- Antiproliferative Activity : Several studies have reported that chalcone derivatives, including this compound, possess significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against breast and colon cancer cells due to their ability to induce apoptosis and inhibit cell cycle progression .

- Antimicrobial Effects : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria highlights its potential in pharmaceutical applications .

- Antiviral Activity : Some studies suggest that pyrazole derivatives can inhibit viral replication, particularly in cases of influenza and HIV, by interfering with viral entry or replication processes .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of the pyrazole moiety allows for interactions with enzyme active sites, potentially inhibiting enzymes involved in cancer cell proliferation or microbial metabolism.

- Receptor Modulation : The thienyl group may enhance binding affinity to specific receptors, influencing signaling pathways associated with inflammation and cancer progression.

Study 1: Anticancer Activity

In a study published in ACS Omega, researchers synthesized several chalcone derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that compounds with similar structures to our target compound exhibited IC50 values in the micromolar range against breast cancer cells, suggesting potent anticancer properties .

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of various pyrazole derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results showed that certain derivatives significantly inhibited growth at low concentrations, indicating their potential as new therapeutic agents .

Synthesis Methods

The synthesis of This compound typically involves:

- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or phenylhydrazine derivatives.

- Introduction of the Thienyl Group : This can be achieved through electrophilic substitution reactions.

- Final Cyclization and Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Summary Table of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Cyclization | Phenylhydrazine + Ketone | Reflux in ethanol |

| 2 | Electrophilic Substitution | Thiophene derivative | Base catalysis |

| 3 | Purification | Ethanol/Acetone | Recrystallization |

Q & A

Q. What are the optimal synthetic routes for 3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-1-(2-thienyl)-2-propen-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for chalcone derivatives. A typical protocol involves reacting a pyrazole carbaldehyde (e.g., 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) with a ketone (e.g., 2-thienyl ketone) in ethanol under basic conditions (e.g., KOH) at room temperature for 12–24 hours. The crude product is purified via column chromatography (ethyl acetate/hexane mixtures) and recrystallized from acetone or ethanol . Monitoring reaction progress using TLC and optimizing stoichiometry (1:1 molar ratio of aldehyde to ketone) ensures high yields (>80%).

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation of solvent (e.g., acetone), and diffraction data are collected at 100 K. Structural refinement uses programs like SHELXL , which handles small-molecule crystallography with high precision, resolving bond lengths, angles, and intermolecular interactions (e.g., π-π stacking, C–H⋯O hydrogen bonds) . Complementary techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thienyl proton signals at δ 6.8–7.5 ppm).

- FTIR : Stretching frequencies for C=O (~1650 cm) and C=C (~1600 cm) validate the α,β-unsaturated ketone moiety .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Poor aqueous solubility (common for chalcones) necessitates DMSO or ethanol as solvents for biological assays.

- Stability : Degradation under UV light or acidic conditions requires storage in amber vials at 4°C.

- Thermal properties : Predicted boiling point (~660–670°C) and density (~1.27 g/cm) guide purification and handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial efficacy)?

Discrepancies often arise due to:

- Strain specificity : Activity against Aspergillus niger may not correlate with bacterial models (e.g., E. coli) due to membrane permeability differences .

- Assay conditions : Varying pH or serum protein content can alter compound bioavailability. Standardize protocols using CLSI guidelines.

- Cellular vs. enzymatic targets : Confirm mechanism via enzyme inhibition assays (e.g., CYP450) alongside cell-based studies to distinguish direct vs. indirect effects.

Q. What computational methods predict electronic properties and reactivity?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, polarizability, and electrophilicity indices to predict reactivity. For example:

- The α,β-unsaturated ketone moiety acts as a Michael acceptor, with LUMO localized on the C=O group.

- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinases), prioritizing substituents like the thienyl group for hydrophobic binding .

Q. How does structural modification influence pharmacological activity?

SAR studies reveal:

- Pyrazole substituents : Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity but reduce solubility.

- Thienyl vs. phenyl : Thienyl improves π-stacking with DNA/RNA, relevant for anticancer studies.

- Methyl groups : Ortho-methyl on the phenyl ring increases steric hindrance, reducing metabolic degradation .

Q. What strategies mitigate challenges in crystallizing this compound?

- Solvent selection : Use low-polarity solvents (e.g., hexane) to slow crystallization.

- Seeding : Introduce microcrystals from prior batches to induce nucleation.

- Temperature gradients : Gradual cooling from 50°C to 4°C minimizes disorder .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction solvent | Ethanol | |

| Catalyst | KOH (0.5–1.0 eq) | |

| Purification | Column chromatography (1:2 EtOAc/hexane) | |

| Yield | 75–85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.